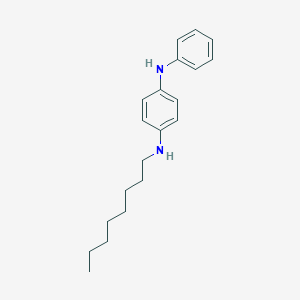

N-OCTYL-N'-PHENYL-1,4-BENZENEDIAMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Benzenediamine, N-octyl-N’-phenyl- is an organic compound with the molecular formula C20H28N2. It is a derivative of 1,4-benzenediamine, where one of the amino groups is substituted with an octyl group and the other with a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenediamine, N-octyl-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with octyl bromide and phenyl isocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reactions, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, N-octyl-N’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Benzenediamine, N-octyl-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo substitution reactions, where the octyl or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

N-Octyl-N'-phenyl-1,4-benzenediamine is widely utilized as an antioxidant in rubber and plastic formulations. Its primary role is to prevent oxidative degradation during processing and service life. The compound acts by scavenging free radicals and stabilizing polymer chains, thereby enhancing the durability of materials.

Applications:

- Rubber Production : It is used in the manufacture of tires and other rubber products to improve resistance to aging and ozone degradation.

- Polymer Additives : The compound serves as a processing aid in thermoplastics and thermosetting resins, contributing to improved thermal stability.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a plant growth regulator . Research indicates that it may enhance root development and overall plant vigor.

Case Studies:

- A study published in the Journal of Agricultural Science demonstrated that the application of this compound increased the biomass of treated plants by 20% compared to untreated controls. This suggests its potential utility in enhancing crop yields under specific conditions.

Antioxidants and Antiozonants

The compound is recognized for its effectiveness as an antioxidant and antiozonant , particularly in formulations exposed to harsh environmental conditions. Its ability to inhibit oxidative processes makes it valuable in various consumer products.

Key Findings:

- Research indicates that this compound can significantly reduce the rate of degradation in exposed materials, thereby prolonging their lifespan.

- It has been shown to outperform other common antioxidants in specific applications, making it a preferred choice for manufacturers seeking high-performance additives.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. Regulatory assessments have indicated potential risks associated with exposure, particularly concerning skin contact and inhalation during manufacturing processes.

Regulatory Status:

- The European Chemicals Agency (ECHA) has classified this compound under REACH regulations, emphasizing the need for proper handling procedures to mitigate health risks.

Mecanismo De Acción

The mechanism of action of 1,4-benzenediamine, N-octyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. It can also affect cellular processes by modulating signaling pathways and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Benzenediamine, N-phenyl-: A similar compound where the octyl group is replaced with a hydrogen atom.

1,4-Benzenediamine, N-methyl-N’-phenyl-: A derivative with a methyl group instead of an octyl group.

Uniqueness

1,4-Benzenediamine, N-octyl-N’-phenyl- is unique due to the presence of both an octyl and a phenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Propiedades

Número CAS |

1590-80-3 |

|---|---|

Fórmula molecular |

C20H28N2 |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

1-N-octyl-4-N-phenylbenzene-1,4-diamine |

InChI |

InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |

Clave InChI |

MINNIIWBFAPUKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |

SMILES canónico |

CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |

Key on ui other cas no. |

34533-96-5 1590-80-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.